2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino group, and a dimethylphenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then reacted with benzenesulfonyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pH control to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction conditions are carefully monitored and controlled to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetohydroxyacid synthase, disrupting amino acid and protein synthesis in plants .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar structure but lacks the benzenesulfonyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: Another similar compound with comparable chemical properties.
Uniqueness
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-9-8-10-17(2)22(16)24-21(26)15-25(20-14-7-6-13-19(20)23)29(27,28)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYBVLWCGSAUFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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